1,2-Bis(4-fluorophenyl)ethanamine chemical properties
1,2-Bis(4-fluorophenyl)ethanamine chemical properties
Comprehensive Technical Guide on 1,2-Bis(4-fluorophenyl)ethanamine: Chemical Properties, Synthesis, and Pharmacological Profiling
Executive Summary
1,2-Bis(4-fluorophenyl)ethanamine is a highly specialized synthetic compound belonging to the 1,2-diarylethylamine structural class. Characterized by a lipophilic bis-fluorinated backbone, this pharmacophore has garnered significant attention in neuropharmacology and drug development[1]. Compounds within this class frequently act as uncompetitive antagonists at the N-Methyl-D-Aspartate (NMDA) receptor, offering potent neuroprotective properties against excitotoxicity[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, field-proven synthesis methodologies, and pharmacological mechanisms.
Physicochemical Profiling
Quantitative structural and physical data are critical for predicting pharmacokinetic behavior and guiding analytical characterization[3]. The dual para-fluoro substitutions significantly enhance the metabolic stability of the phenyl rings while increasing overall lipophilicity compared to the unsubstituted parent compounds (such as lefetamine or diphenidine analogs)[2].
| Property | Value / Description |
| Compound Name | 1,2-Bis(4-fluorophenyl)ethanamine |
| CAS Number (Free Base) | 133235-92-4 |
| CAS Number (HCl Salt) | 133235-77-5 |
| Molecular Formula | C14H13F2N |
| Molecular Weight | 233.26 g/mol |
| Structural Class | 1,2-Diarylethylamine |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Rotatable Bonds | 3 |
Chemical Synthesis & Methodologies
The synthesis of 1,2-diarylethylamines requires precise control over carbon-carbon bond formation. Below are two highly efficient, self-validating methodologies utilized in modern chemical development.
Method A: Three-Component Barbier-Type Reaction
Causality & Mechanism: Traditional Grignard additions to imines are highly sensitive to moisture and often yield complex, difficult-to-purify mixtures. The Barbier-like protocol circumvents this by using zinc dust to generate an organozinc reagent in situ from 4-fluorobenzyl bromide[4]. Trifluoroacetic acid (TFA) is employed to etch the passivating zinc oxide layer, exposing the highly reactive metal surface for oxidative addition. The resulting organozinc species smoothly undergoes nucleophilic addition to the imine intermediate (formed via condensation of 4-fluorobenzaldehyde and an amine source) under mild conditions[5].
Fig 1: Barbier-type 3-component synthesis workflow for 1,2-diarylethylamines.
Protocol: Self-Validating Barbier Synthesis
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Zinc Activation: In a dry flask, suspend Zinc dust (3.0 equiv) in acetonitrile. Add a catalytic amount of 4-fluorobenzyl bromide and TFA (0.2 equiv). Validation Check: Observe slight effervescence and a minor exothermic shift, confirming the removal of the ZnO layer and activation of the zinc surface.
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Reagent Integration: Stir for 5 minutes. Sequentially add the remaining 4-fluorobenzyl bromide (total 2.5 equiv), the amine source (1.0 equiv), and 4-fluorobenzaldehyde (1.1 equiv). Validation Check: The reaction mixture will exhibit a controlled, spontaneous temperature rise (exotherm). This thermal signature confirms the successful in situ generation of the organozinc reagent and its subsequent attack on the transient imine.
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Quenching & Isolation: Stir at room temperature for 1 hour. Pour the mixture into a saturated aqueous NH4Cl solution. Validation Check: Complete dissolution of the suspended zinc salts and clear phase separation upon the addition of dichloromethane (CH2Cl2) confirms a successful quench. Extract, dry over Na2SO4, and purify via silica gel chromatography[4].
Method B: Transition-Metal Catalyzed Hydroalumination/Amination
Causality & Mechanism: For highly specific stereochemical demands, electrophilic amination of internal alkynes is utilized. Nickel or Copper catalysts drive the highly regioselective hydroalumination of 1,2-bis(4-fluorophenyl)ethyne using diisobutylaluminum hydride (DIBAL-H)[6]. The resulting vinylaluminum intermediate is then trapped by an electrophilic amine source (e.g., O-benzoylhydroxylamine), yielding the aminated product.
Protocol: Self-Validating Hydroalumination-Amination
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Hydroalumination: In an 8 mL vial under N2, combine 1,2-bis(4-fluorophenyl)ethyne (1.0 equiv), Ni(PPh3)2Cl2 (1 mol%), and THF. Slowly add DIBAL-H (1.0 equiv). Validation Check: Stir at 22°C for 3 hours. Perform a TLC or GC-MS aliquot check; the complete disappearance of the alkyne peak validates the quantitative formation of the vinylaluminum intermediate.
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Electrophilic Amination: Add the O-benzoylhydroxylamine derivative (1.0 equiv) to the solution. Validation Check: Monitor via LC-MS. The emergence of the target mass[M+H]+ validates the successful electrophilic nitrogen transfer. Purify via alumina or silica gel chromatography[6].
Pharmacological Relevance: NMDA Receptor Antagonism
1,2-Diarylethylamines are heavily investigated for their neuropharmacological profiles. 1,2-Bis(4-fluorophenyl)ethanamine acts as an uncompetitive antagonist at the NMDA receptor[2].
Causality of Neuroprotection: Unlike competitive antagonists that block all receptor activity (often leading to severe side effects like hallucinations or coma), uncompetitive antagonists only bind to the receptor when the ion channel is already open[7]. During ischemic strokes or severe neurological trauma, excessive glutamate release continuously opens NMDA receptors, leading to a massive, toxic influx of Ca2+ (excitotoxicity). 1,2-Bis(4-fluorophenyl)ethanamine selectively enters these hyper-activated open channels, physically blocking the pore, halting Ca2+ overload, and ensuring neuronal survival without disrupting basal synaptic transmission[8].
Structure-Activity Relationship (SAR): The inclusion of fluorine atoms at the para-positions of the phenyl rings increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetration. Furthermore, halogen substitution has been shown to favorably modulate binding affinity within the NMDA channel pore compared to unsubstituted analogs[1].
Fig 2: Uncompetitive NMDAR antagonism and neuroprotection pathway.
Analytical Characterization
The presence of fluorine substituents on the 1,2-diarylethylamine scaffold creates multiple positional isomers (e.g., 2-F, 3-F, 4-F on either the phenyl or benzyl moieties)[9]. Differentiating these isomers is a critical analytical challenge in forensic and pharmaceutical quality control.
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Mass Spectrometry: GC chemical ionization triple quadrupole tandem mass spectrometry (GC-CI-MS/MS) is highly effective. Analyzing the [M + H – HF]+ species reveals distinct product ion formations specific to the para-fluorinated structure, allowing definitive resolution from ortho- or meta-substituted isomers[10].
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NMR Spectroscopy: 19F-NMR provides an unambiguous signature for the para-fluorine atoms, while 1H-NMR and 13C-NMR confirm the structural integrity of the ethanamine backbone[6].
References
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Title: Cu-Catalyzed Electrophilic Amination of Internal Alkynes via Hydroalumination Source: The Royal Society of Chemistry URL: [Link]
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Title: Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine Source: SciSpace / Drug Testing and Analysis URL: [Link]
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Title: Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists Source: ProQuest URL: [Link]
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Title: Three-Component Synthesis of α-Branched Amines under Barbier-like Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
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Title: CAS No. 133235-92-4 | Chemsrc Source: Chemsrc URL: [Link]
Sources
- 1. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. CAS No. 133235-92-4 | Chemsrc [chemsrc.com]
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- 7. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
- 8. EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury - Google Patents [patents.google.com]
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